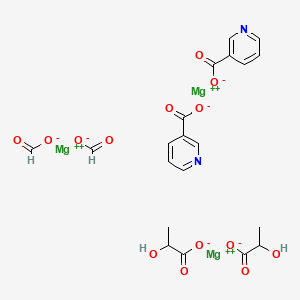
Trimag
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimag, also known as this compound, is a useful research compound. Its molecular formula is C20H20Mg3N2O14 and its molecular weight is 585.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications of Trimag
Recent research has highlighted the potential of magnesium complexes, including this compound, as catalysts in organic transformations. A notable study demonstrated the effectiveness of magnesium pincer complexes in the semihydrogenation of alkynes and hydrogenation of alkenes. The findings indicated that these reactions could be performed under base-free conditions, yielding high selectivity and conversion rates.
Case Study: Magnesium Pincer Complexes
- Objective : To evaluate the catalytic activity of magnesium pincer complexes.
- Methodology : The study utilized NMR and X-ray single-crystal diffraction to characterize the complexes.
- Results :
- Reactions : Semihydrogenation of alkynes and hydrogenation of alkenes.
- Outcomes : Achieved excellent yields and selectivities for Z-alkenes and alkanes.
- : This research provides a new avenue for environmentally benign catalytic processes using main-group metal complexes, showcasing this compound's potential in sustainable chemistry .
Health-Related Applications of this compound
This compound's implications extend to health sciences, particularly concerning maternal health during pregnancy. Magnesium supplementation has been studied for its role in improving pregnancy outcomes.
Case Study: Magnesium Supplementation in Pregnancy
- Objective : To assess the effects of magnesium supplementation on pregnancy outcomes.
- Methodology : A randomized controlled trial involving three groups of pregnant women with varying magnesium levels.
- Results :
- Participants receiving magnesium showed a significant reduction in intrauterine growth restriction (IUGR), preterm labor, and preeclampsia compared to control groups.
- Statistical analysis indicated significant differences (e.g., P<0.001 for IUGR).
- : The study concluded that magnesium supplementation can lead to improved maternal and neonatal health outcomes, thus highlighting the importance of this compound in prenatal care .
Summary of Findings
The applications of this compound across different fields illustrate its versatility and importance. Below is a summary table that encapsulates key findings from the discussed studies.
| Application Area | Study Focus | Key Findings | Statistical Significance |
|---|---|---|---|
| Catalysis | Magnesium Pincer Complexes | High yields in hydrogenation reactions | Excellent selectivity observed |
| Maternal Health | Magnesium Supplementation | Reduced risks of IUGR and preeclampsia | P<0.001 for IUGR; P=0.018 for preeclampsia |
Propriétés
Numéro CAS |
97697-84-2 |
|---|---|
Formule moléculaire |
C20H20Mg3N2O14 |
Poids moléculaire |
585.3 g/mol |
Nom IUPAC |
trimagnesium;2-hydroxypropanoate;pyridine-3-carboxylate;diformate |
InChI |
InChI=1S/2C6H5NO2.2C3H6O3.2CH2O2.3Mg/c2*8-6(9)5-2-1-3-7-4-5;2*1-2(4)3(5)6;2*2-1-3;;;/h2*1-4H,(H,8,9);2*2,4H,1H3,(H,5,6);2*1H,(H,2,3);;;/q;;;;;;3*+2/p-6 |
Clé InChI |
HPJJSCPESIBZOE-UHFFFAOYSA-H |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C(=O)[O-].C(=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
SMILES canonique |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C(=O)[O-].C(=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
Synonymes |
trimag trimagant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















